molecular formula C15H18O5 B1141413 9-Hydroxymarasmic acid CAS No. 109883-99-0

9-Hydroxymarasmic acid

Cat. No.: B1141413
CAS No.: 109883-99-0
M. Wt: 278.302
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Description

9-Hydroxymarasmic acid (9-HMA) is a sesquiterpenoid dialdehyde first isolated from submerged cultures of the basidiomycete strain HA2-83 . Structurally, it belongs to the marasmane skeleton family, characterized by a bicyclic framework with aldehyde functional groups. Its production in fermentation is influenced by carbon source availability, with optimal yields observed in BAF medium at 22°C . 9-HMA exhibits antimicrobial properties, particularly against Gram-positive bacteria and fungi, with minimal inhibitory concentrations (MICs) in the range of 0.2–20 ng/mL . Unlike its parent compound marasmic acid, 9-HMA lacks hemolytic activity, a critical distinction in pharmacological safety .

Properties

CAS No.

109883-99-0

Molecular Formula

C15H18O5

Molecular Weight

278.302

Synonyms

9-HYDROXYMARASMICACID

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sesquiterpenoids

The biological and chemical properties of 9-HMA are best understood in comparison with analogs such as marasmic acid, isovelleral, merulidial, acetylmerulidial, and hyphodontal. These compounds share structural motifs but differ in functional groups and bioactivity profiles.

Structural Features
  • 9-Hydroxymarasmic acid : Contains a hydroxyl group at position 9 and two aldehyde moieties.
  • Marasmic acid : Lacks the hydroxyl group at position 9 but retains the aldehyde functionalities.
  • Isovelleral : Features a cyclopropane ring and a single aldehyde group, distinct from the marasmane skeleton .
  • Hyphodontal : A marasmane derivative with modified aldehyde positions, linked to enhanced reverse transcriptase inhibition .
Antimicrobial Activity
Compound MIC (ng/mL) vs. Bacillus brevis MIC (ng/mL) vs. Paecilomyces variotii Hemolytic Activity
9-Hydroxymarasmic acid 0.5–5 1–10 No
Marasmic acid 0.2–2 0.5–5 No
Isovelleral 10–20 20–50 Yes
Hyphodontal 50–100 100–200 No

Key Findings :

  • Marasmic acid and 9-HMA show superior antimicrobial potency compared to isovelleral, likely due to their intact aldehyde groups .
Enzyme Inhibition (Reverse Transcriptases)

9-HMA and hyphodontal inhibit viral reverse transcriptases (RTs), critical for antiretroviral drug development.

  • MMuLV RT Inhibition :
    • 9-HMA: IC₅₀ = 5 µM .
    • Hyphodontal: IC₅₀ = 2 µM .
    • Acetylmerulidial: IC₅₀ = 20 µM .
  • AMV RT Inhibition :
    • 9-HMA and hyphodontal retain activity (IC₅₀ < 10 µM), while marasmic acid derivatives show reduced efficacy .

Mechanistic Insight: The marasmane skeleton’s rigidity and aldehyde positioning enhance RT binding, explaining 9-HMA’s superior activity over non-marasmane analogs like isovelleral .

Cytotoxicity and Therapeutic Window
Compound Cytotoxicity (µg/mL) Therapeutic Index (Antimicrobial vs. Cytotoxic)
9-Hydroxymarasmic acid 10–50 5–10×
Isovelleral 1–10 0.1–1×
Hyphodontal 10–100 1–5×

Implications : Isovelleral’s low therapeutic index (due to high cytotoxicity) contrasts with 9-HMA’s broader safety margin, making the latter a more viable candidate for drug development .

Critical Research Challenges and Limitations

  • Extraction Artifacts : Derivatives like 5-O-butyl marasmic acid isomers (4a, 4b) can form during extraction, complicating bioactivity interpretation .
  • Batch Variability: Fermentation conditions (e.g., carbon source depletion) significantly impact compound yields and ratios, as seen in 9-HMA’s fluctuating production (15–25% of total sesquiterpenoids) .

Q & A

Q. What are the standard protocols for isolating 9-Hydroxymarasmic acid from fungal sources?

  • Methodological Answer : Isolation typically involves submerged cultures of Basidiomycete fungi, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., HPLC or column chromatography). Structural confirmation requires NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How is the hemolytic activity of 9-Hydroxymarasmic acid quantified in vitro?

  • Methodological Answer : Hemolytic assays are performed using erythrocyte suspensions exposed to varying concentrations of the compound (e.g., 10–100 μg/mL). Hemolysis is measured spectrophotometrically at 540 nm after centrifugation, with results expressed as a percentage relative to a positive control (e.g., Triton X-100). Notably, 9-Hydroxymarasmic acid exhibits low hemolytic activity (3–5% at 100 μg/mL), unlike its analog Isovelleral (100% hemolysis at 100 μg/mL) .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity?

  • Methodological Answer : Agar diffusion assays using bacterial (e.g., Bacillus subtilis) and fungal strains (e.g., Saccharomyces cerevisiae) are standard. Zones of inhibition are measured at defined compound concentrations (e.g., 10 μg/disk). For quantitative results, minimum inhibitory concentration (MIC) assays in liquid cultures can be employed .

Advanced Research Questions

Q. How can structural modifications of 9-Hydroxymarasmic acid enhance its bioactivity while minimizing cytotoxicity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies with analogs (e.g., marasmic acid, isovelleral) reveal that hydroxylation at position 9 reduces hemolytic effects while retaining antifungal activity. Rational design could involve esterification or glycosylation to improve solubility and target specificity. Computational modeling (e.g., molecular docking) may predict interactions with microbial enzymes like reverse transcriptases .

Q. What experimental strategies resolve contradictions between bioactivity and cytotoxicity data?

  • Methodological Answer : Use parallel assays to differentiate between cytotoxic and target-specific effects. For example, pair hemolytic activity tests with antifungal dose-response curves. Low hemolysis (3–5% at 100 μg/mL) alongside moderate antifungal activity (e.g., 10 μg/disk inhibition zones) suggests selective bioactivity. Confounders like solvent toxicity (e.g., DMSO) must be controlled .

Q. How can the mutagenic potential of 9-Hydroxymarasmic acid be assessed in compliance with regulatory guidelines?

  • Methodological Answer : Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100. Plate incorporation assays with and without metabolic activation (S9 mix) are standard. A negative result (no revertant colonies above baseline at 100 μg/plate) indicates low mutagenic risk, as demonstrated for related sesquiterpenoids .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Reverse transcriptase (RT) inhibition assays (e.g., Moloney murine leukemia virus RT) using radiolabeled dNTPs and poly(rA)-oligo(dT) templates. Measure IC₅₀ values via scintillation counting. Comparative studies with marasmic acid and isovelleral can clarify the role of hydroxylation in RT binding .

Methodological Considerations

  • Data Interpretation : Always contextualize bioactivity data with cytotoxicity metrics (e.g., hemolytic rates) to distinguish therapeutic potential from nonspecific toxicity .
  • Experimental Reproducibility : Document reagent sources, fungal strain identifiers, and assay conditions (e.g., pH, temperature) per standards in and .
  • Statistical Rigor : Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) for dose-response comparisons, with post-hoc corrections for multiple testing .

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